Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-

Catalog No.
S12584266
CAS No.
62773-58-4
M.F
C9H10N2O3S
M. Wt
226.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomet...

CAS Number

62773-58-4

Product Name

Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-

IUPAC Name

2-hydroxy-5-(methylcarbamothioylamino)benzoic acid

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

InChI

InChI=1S/C9H10N2O3S/c1-10-9(15)11-5-2-3-7(12)6(4-5)8(13)14/h2-4,12H,1H3,(H,13,14)(H2,10,11,15)

InChI Key

MZNNQZSQEYGSEO-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC(=C(C=C1)O)C(=O)O

Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- is a complex organic compound characterized by its unique functional groups, including a hydroxyl group and a thioxomethyl group attached to an amino group. This compound is part of the benzoic acid family, which consists of aromatic carboxylic acids. The presence of the methylamino and thioxomethyl groups enhances its chemical reactivity and potential biological activity.

The molecular formula for this compound can be represented as C₉H₁₁N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure features a benzene ring with various substituents that contribute to its unique properties.

That include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton (H⁺), making it an acid.
  • Esterification: It can react with alcohols to form esters.
  • Amidation: The carboxylic acid can react with amines to form amides.
  • Nucleophilic Substitution: The thioxomethyl group can participate in nucleophilic substitution reactions due to the presence of sulfur.

Specific reactions involving benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- may include modifications of the amino group or thioxomethyl functionalities, leading to new derivatives with enhanced properties.

The biological activity of benzoic acid derivatives often includes antimicrobial and antifungal properties. Compounds similar to benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- may exhibit:

  • Antimicrobial Effects: Many benzoic acid derivatives are known for their ability to inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Properties: Some derivatives are investigated for their potential use in treating inflammatory conditions.
  • Pharmacological

The synthesis of benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- can be achieved through several methods:

  • Kolbe-Schmitt Reaction: This involves the reaction of p-aminophenol with carbon dioxide under high temperature and pressure conditions in the presence of a catalytic carrier. This method is efficient for producing high yields .
  • Thioamide Formation: The introduction of the thioxomethyl group can be accomplished through reactions involving thioacetic acid or other thio compounds.
  • Amine Substitution: The methylamino group can be introduced via nucleophilic substitution reactions involving appropriate precursors.

Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- has potential applications in various fields:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Agriculture: Could be used as a pesticide or fungicide due to its antimicrobial properties.
  • Cosmetics: May serve as a preservative or active ingredient in skin care products.

Studies on the interactions of benzoic acid derivatives often focus on their binding affinity to various biological targets. Key areas include:

  • Protein Binding Studies: Understanding how these compounds interact with proteins can elucidate their mechanism of action.
  • Cellular Uptake Studies: Investigating how well these compounds penetrate cellular membranes can inform their efficacy as drugs.
  • Synergistic Effects: Researching combinations with other compounds to enhance antimicrobial effects.

Similar Compounds

Several compounds share structural similarities with benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC₇H₆O₂Simple aromatic carboxylic acid
2-Hydroxybenzoic Acid (Salicylic Acid)C₇H₆O₃Known for anti-inflammatory properties
5-Aminosalicylic AcidC₇H₈N₂O₃Used in treating inflammatory bowel disease
2-Hydroxy-5-methylbenzoic AcidC₈H₈O₃Methylated derivative with unique properties
2-Hydroxy-5-(phenyldiazenyl)benzoic AcidC₁₃H₁₀N₂O₃Contains azo linkage; used in dyes

These compounds highlight the uniqueness of benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- through their distinct functional groups and potential applications in pharmaceuticals and agriculture. Each compound's specific characteristics contribute to its unique biological and chemical behavior.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

226.04121336 g/mol

Monoisotopic Mass

226.04121336 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

Explore Compound Types